![molecular formula C7H3BrCl2O2 B2673400 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde CAS No. 1206969-65-4](/img/structure/B2673400.png)
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde
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Description
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 . It has a molecular weight of 269.91 .
Molecular Structure Analysis
The InChI code for 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is 1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Environmental Transformation
Metabolically stable enrichment cultures of anaerobic bacteria from the Baltic Sea and Gulf of Bothnia have been used to study the transformation of various halogenated aromatic aldehydes, including compounds similar to 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde. These studies reveal that such compounds can be transformed into corresponding carboxylic acids and partially reduced to hydroxymethyl groups, with potential environmental implications (Neilson, Allard, Hynning, & Remberger, 1988).
Chemical Analysis and Detection
A Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde has been used to modify octadecyl silica disks for the preconcentration of copper(II) ions in water samples, demonstrating the compound's utility in chemical analysis and detection (Fathi & Yaftian, 2009).
Synthesis of Novel Compounds
Research into novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core shows the use of compounds like 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde in the synthesis of new materials with potential applications in various industries (Jamain, Khairuddean, & Tay, 2020).
Catalysis and Chemical Reactions
The compound has been used in the synthesis of various benzamide derivatives, showcasing its role in catalyzing chemical reactions and contributing to the development of new pharmaceuticals (Bi, 2015).
Electrochemical Applications
Research on the electrochemical behavior of acrylamide polymers functionalized with Schiff bases, including 5-bromo-2-hydroxybenzaldehyde, highlights its potential applications in electrochemistry, particularly in the development of new electrode materials (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
properties
IUPAC Name |
5-bromo-3,4-dichloro-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSDCXXDUYDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde |
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